1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N8OS and its molecular weight is 406.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiazole-Aminopiperidine Hybrid Analogs as Mycobacterium tuberculosis Inhibitors
Thiazole-aminopiperidine hybrid analogs have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds have shown promising activity against Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling assay, and antituberculosis activity without cytotoxicity at tested concentrations. This research highlights the potential of thiazole-aminopiperidine hybrids in developing new antituberculosis agents (Jeankumar et al., 2013).
Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds showed significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, suggesting their potential as therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020).
Piperazine-Linked Bis(pyrazolopyrimidines) Synthesis
Efficient procedures for synthesizing piperazine-linked bis(pyrazolopyrimidines) using bis(benzofuran-enaminone) hybrid as a key intermediate have been reported. These compounds are synthesized under microwave irradiation, demonstrating an innovative approach in creating bis(pyrimidines) with potential biological activities (Mekky et al., 2021).
Anticancer and Anti-5-Lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. These compounds showed significant cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and 5-lipoxygenase inhibition, indicating their potential in cancer and inflammation treatment (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
It is mentioned that these compounds are used for the treatment or prophylaxis of cardiovascular and renal diseases , suggesting that they may interact with targets related to these diseases.
Mode of Action
It is known that these compounds are derivatives of 6-(1h-pyrazol-1-yl)pyrimidin-4-amine , which suggests that they might share similar modes of action with other pyrazole and pyrimidine derivatives
Biochemical Pathways
Given its potential use in treating cardiovascular and renal diseases , it can be inferred that it may affect pathways related to these conditions.
Result of Action
It is known that these compounds are used for the treatment or prophylaxis of cardiovascular and renal diseases , suggesting that they may have beneficial effects at the molecular and cellular levels in these conditions.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8OS/c28-19(23-14-5-1-6-15-18(14)25-29-24-15)13-4-2-8-26(11-13)16-10-17(21-12-20-16)27-9-3-7-22-27/h1,3,5-7,9-10,12-13H,2,4,8,11H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDGYELIRVFKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=CC5=NSN=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.